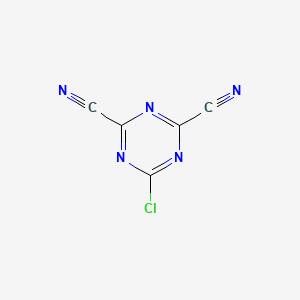
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with a chlorine atom and two nitrile groups. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 6-Chloro-1,3,5-triazine-2,4-dicarbonitrile typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Industrial production methods often utilize microwave-assisted, solid-phase, metal-based, and multicomponent one-pot reactions . These methods provide efficient and scalable routes for the production of triazine derivatives.
Chemical Reactions Analysis
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of diamino derivatives.
Electrophilic Addition: The nitrile groups can participate in electrophilic addition reactions, forming various substituted triazines.
Nucleophilic Displacement: The compound can undergo nucleophilic displacement reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include primary amines, alkyl halides, and metal catalysts. The major products formed from these reactions are substituted triazines with diverse functional groups.
Scientific Research Applications
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and coordination complexes.
Medicine: It is investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the production of herbicides, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3,5-triazine-2,4-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to the active site, leading to the disruption of metabolic pathways . In biological systems, it can interfere with DNA synthesis and cell division, contributing to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile can be compared with other triazine derivatives such as:
2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in herbicides like atrazine.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling reagent.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Utilized in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives.
Properties
IUPAC Name |
6-chloro-1,3,5-triazine-2,4-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClN5/c6-5-10-3(1-7)9-4(2-8)11-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFRMEBPAAQQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NC(=NC(=N1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














